molecular formula C15H21N3O4S B2903489 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide CAS No. 1396882-52-2

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide

Cat. No. B2903489
CAS RN: 1396882-52-2
M. Wt: 339.41
InChI Key: PUVFFHZLIFLYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as THPPA and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models and has also been shown to have anti-tumor properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide in lab experiments include its anti-inflammatory and anti-tumor properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide. These include further research into its mechanism of action, as well as its potential use in the treatment of inflammatory diseases and cancer. Additionally, research into the potential side effects and toxicity of this compound is needed to fully understand its safety and efficacy.

Synthesis Methods

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide involves a multi-step process that includes the reaction of piperazine with acetic anhydride, followed by the reaction of the resulting compound with 2-(2-thienyl) ethylamine. The final step involves the reaction of the intermediate compound with acetic anhydride to form the desired product.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(19)17-5-7-18(8-6-17)14(21)13(20)16-10-15(2,22)12-4-3-9-23-12/h3-4,9,22H,5-8,10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVFFHZLIFLYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoacetamide

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